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Compound of Interest

Compound Name: BAmMP-0O16B

Cat. No.: B15573875

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the utility of BAmMP-016B, a
bioreducible cationic lipid, in cancer research. BAmP-0O16B is a key component in the
formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as
messenger RNA (mRNA) and single-guide RNA (sgRNA), to cells. Its unique bioreducible
properties, owing to integrated disulfide bonds, facilitate the release of its cargo within the
reductive intracellular environment, making it a powerful tool for gene editing applications in
cancer therapy.[1][2][3]

The primary application of BAmMP-016B in cancer studies is as a vehicle for CRISPR/Cas9-
mediated gene editing. This has been demonstrated in both direct targeting of cancer cells and
in modulating immune cells for cancer immunotherapy.

Direct Gene Editing in Cancer Cell Lines

BAmMP-016B-formulated LNPs have been successfully used to deliver Cas9 mRNA and
sgRNA to cancer cells to edit genes essential for their growth and survival.

Application Example: Targeting HPV-18 in HeLa Cells

In a notable study, BAmMP-O16B LNPs were used to deliver Cas9 mRNA and sgRNA targeting
the E6 and E7 oncogenes of the Human Papillomavirus type 18 (HPV18) in HeLa cells, a
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human cervical cancer cell line.[1] The successful delivery and subsequent gene editing led to
a significant inhibition of HeLa cell growth, demonstrating the potential of BAmP-O16B-
mediated gene therapy for cervical cancer.[1][2]

Quantitative Data Summary:

. Delivered Observed .
Cell Line Target Gene Efficacy Reference
Cargo Effect

Cas9 mRNA Inhibition of o
HelLa HPV18 E6/E7 Significant [1][2]
+ sgHPV18 cell growth

Reporter RFP o

HelLa RFP mRNA ) Efficient [1]
Gene Expression
Reporter Cas9 mRNA GFP

HEK293-GFP Up to 90% [1]
Gene + sgGFP knockout

Immunotherapy Applications: Gene Editing in
Immune Cells

BAmMP-016B-based LNPs, referred to as BAMEA-O16B Lipid-Assisted Nanoparticles (BLANS),
are also instrumental in cancer immunotherapy research. They can be used to genetically
modify immune cells, such as dendritic cells (DCs), to enhance their anti-tumor activity.

Application Example: PD-L1 Knockout in Dendritic Cells

BLANSs have been employed to deliver Cas9 mRNA and sgRNA targeting the Programmed
Death-Ligand 1 (PD-L1) gene in dendritic cells.[4] Knocking out PD-L1 in DCs can enhance
their ability to activate T cells, leading to a more robust anti-tumor immune response.[4] This
approach has shown promise in suppressing tumor growth in preclinical models.[4]

Experimental Protocols
Protocol 1: Formulation of BAmP-016B Lipid
Nanoparticles (BLANS)
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This protocol describes the formulation of BLANSs for the encapsulation of mMRNA and sgRNA.

The composition can be adjusted based on the target cell type.

Materials:

BAMEA-O16B lipid
Cholesterol
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
(DSPE-mMPEG2K)[5]

Cas9 mRNA and sgRNA

Ethanol

Sodium Acetate Buffer
Phosphate Buffered Saline (PBS)
Chloroform

Dialysis tubing (MWCO 10,000)

Procedure:

Dissolve BAMEA-O16B, cholesterol, and DOPE in chloroform in a glass vial. The ratios of
these components may need to be optimized for specific applications. For example, a
BAMEA-0O16B to DOPE weight ratio of 4:1 has been used, with varying cholesterol densities.

[5]
Dry the lipid mixture overnight in a fume hood to form a thin lipid film.
Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

In a separate vial, dilute the Cas9 mRNA and sgRNA in sodium acetate buffer.
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e Add the hydrated lipid solution dropwise to the mMRNA/sgRNA solution containing DSPE-
mPEG2000 while vortexing.

o Dialyze the resulting nanopatrticle solution against PBS using a dialysis bag to remove
excess ethanol and unincorporated components.[5]

o Characterize the formulated LNPs for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Gene Editing in HeLa Cells

This protocol outlines the procedure for delivering Cas9 mRNA and sgRNA to HelLa cells using
BAmMP-016B LNPs to target a specific gene.

Materials:

Hela cells

o Complete growth medium (e.g., DMEM with 10% FBS)

« BAmMP-016B LNPs encapsulating Cas9 mRNA and sgRNA targeting HPV18
» Control BAmMP-016B LNPs encapsulating scramble sgRNA

e 96-well plates

o Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

e Seed Hela cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere
overnight.

» Prepare serial dilutions of the BAmP-016B/Cas9 mRNA/sgHPV18 LNPs and control LNPs
in complete growth medium.

» Remove the existing medium from the cells and replace it with the medium containing the
LNPs.

¢ Incubate the cells for 48-72 hours.
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o Assess cell viability using a standard cell viability assay according to the manufacturer's
instructions.

e Analyze the results to determine the effect of targeting HPV18 on Hela cell growth.[1]

Visualizations

Click to download full resolution via product page

Caption: Mechanism of BAMEA-O16B LNP-mediated gene editing in cancer cells.
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Caption: Experimental workflow for BAMEA-O16B LNP application in HeLa cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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